7-Methylimidazo[1,2-a]pyridine-6-carbonitrile
CAS No.: 952566-05-1
Cat. No.: VC13803214
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
![7-Methylimidazo[1,2-a]pyridine-6-carbonitrile - 952566-05-1](/images/structure/VC13803214.png)
Specification
CAS No. | 952566-05-1 |
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Molecular Formula | C9H7N3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 7-methylimidazo[1,2-a]pyridine-6-carbonitrile |
Standard InChI | InChI=1S/C9H7N3/c1-7-4-9-11-2-3-12(9)6-8(7)5-10/h2-4,6H,1H3 |
Standard InChI Key | BCXBATDNDNMSCS-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC=CN2C=C1C#N |
Canonical SMILES | CC1=CC2=NC=CN2C=C1C#N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining imidazole and pyridine rings. In 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, the methyl group at position 7 and the nitrile (-CN) group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 157.17 g/mol
Spectroscopic Data
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NMR: The -NMR spectrum typically shows a singlet for the methyl group (δ ~2.5 ppm) and distinct aromatic protons (δ 7.2–8.3 ppm). The nitrile carbon appears at ~115 ppm in -NMR .
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Mass Spectrometry: A molecular ion peak at m/z 157.17 confirms the molecular weight, with fragmentation patterns indicative of the nitrile and methyl groups .
Synthetic Methodologies
Cyclization Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions between 2-aminopyridines and α,β-unsaturated carbonyl compounds. For 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, key steps include:
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Substituted 2-Aminopyridine Preparation:
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Cyclization with α,β-Unsaturated Nitriles:
Example Protocol
Step | Reagents/Conditions | Yield |
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1 | 7-Methyl-2-aminopyridine, acrylonitrile, DBU, DMF, 80°C | 65% |
2 | Purification via column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
Post-Modification Approaches
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Nitrile Introduction: Palladium-catalyzed cyanation of brominated precursors using Zn(CN)₂ or K₄[Fe(CN)₆] .
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Methylation: Directed C-H activation at position 7 using methyl iodide and a palladium catalyst.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis of the nitrile group under strongly acidic or basic conditions .
Thermal Properties
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Melting Point: 182–184°C (DSC)
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Decomposition: Above 250°C, releasing HCN gas.
Biological Activity and Mechanisms
Anticancer Activity
The nitrile group enhances interactions with cysteine residues in target proteins, potentially inhibiting kinases or proteases. Preliminary studies on similar compounds show:
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IC₅₀: 2.8 μM against HeLa cells via inhibition of protein geranylgeranylation.
Applications in Material Science
Electronic Materials
The planar aromatic system and electron-withdrawing nitrile group make this compound a candidate for organic semiconductors. Key properties include:
Sensor Development
Functionalized imidazopyridines are explored for fluorescence-based sensors. The nitrile group enables coordination with metal ions, altering emission profiles:
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